molecular formula C25H21N3O6 B11646541 butyl 4-({(2E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoyl}amino)benzoate

butyl 4-({(2E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoyl}amino)benzoate

Cat. No.: B11646541
M. Wt: 459.4 g/mol
InChI Key: VKJAITBCQZOJHP-XDJHFCHBSA-N
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Description

BUTYL 4-[(2E)-2-CYANO-3-[5-(4-NITROPHENYL)FURAN-2-YL]PROP-2-ENAMIDO]BENZOATE is a complex organic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry .

Preparation Methods

The synthesis of BUTYL 4-[(2E)-2-CYANO-3-[5-(4-NITROPHENYL)FURAN-2-YL]PROP-2-ENAMIDO]BENZOATE involves multiple steps, starting with the preparation of the furan ring The furan ring is typically synthesized through the cyclization of appropriate precursors under acidic or basic conditionsThe final step includes the esterification of the benzoic acid derivative with butanol under acidic conditions .

Chemical Reactions Analysis

BUTYL 4-[(2E)-2-CYANO-3-[5-(4-NITROPHENYL)FURAN-2-YL]PROP-2-ENAMIDO]BENZOATE undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of BUTYL 4-[(2E)-2-CYANO-3-[5-(4-NITROPHENYL)FURAN-2-YL]PROP-2-ENAMIDO]BENZOATE involves its interaction with specific molecular targets in bacterial cells. The nitrophenyl group is believed to interfere with the bacterial cell wall synthesis, while the cyano group may inhibit essential enzymes, leading to bacterial cell death .

Comparison with Similar Compounds

Similar compounds include other furan derivatives such as:

    2-Furoic acid: Known for its antimicrobial properties.

    5-Nitrofuran-2-yl derivatives: Exhibiting similar antibacterial activities.

    Furan-2-carboxylic acid: Used in the synthesis of various pharmaceuticals.

BUTYL 4-[(2E)-2-CYANO-3-[5-(4-NITROPHENYL)FURAN-2-YL]PROP-2-ENAMIDO]BENZOATE stands out due to its unique combination of functional groups, which confer distinct biological activities and synthetic versatility .

Properties

Molecular Formula

C25H21N3O6

Molecular Weight

459.4 g/mol

IUPAC Name

butyl 4-[[(E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoyl]amino]benzoate

InChI

InChI=1S/C25H21N3O6/c1-2-3-14-33-25(30)18-4-8-20(9-5-18)27-24(29)19(16-26)15-22-12-13-23(34-22)17-6-10-21(11-7-17)28(31)32/h4-13,15H,2-3,14H2,1H3,(H,27,29)/b19-15+

InChI Key

VKJAITBCQZOJHP-XDJHFCHBSA-N

Isomeric SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])/C#N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])C#N

Origin of Product

United States

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